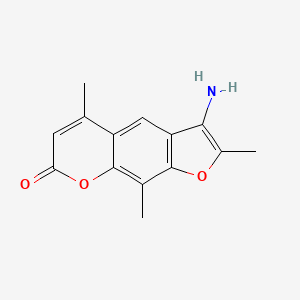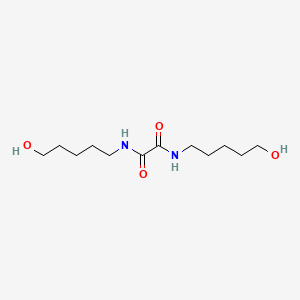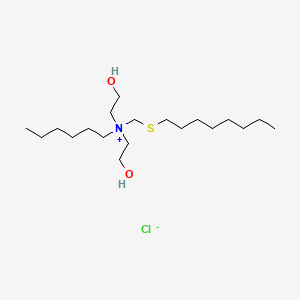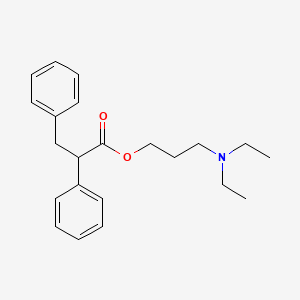
N-(Hydroxyphosphanyl)phosphonamidous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hydroxyphosphanyl)phosphonamidous acid is a chemical compound characterized by the presence of both phosphonamidous and hydroxyphosphanyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydroxyphosphanyl)phosphonamidous acid typically involves the reaction of phosphonodiamide with hydroxyphosphanyl compounds under controlled conditions. One common method includes the dealkylation of dialkyl phosphonates under acidic conditions (using hydrochloric acid) or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Hydroxyphosphanyl)phosphonamidous acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphine derivatives.
Applications De Recherche Scientifique
N-(Hydroxyphosphanyl)phosphonamidous acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism by which N-(Hydroxyphosphanyl)phosphonamidous acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. This interaction is often mediated through the formation of covalent bonds or coordination complexes with metal ions present in the enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonic acids and phosphonamidous acids, such as aminophosphonic acids and organometallic phosphonic acids .
Uniqueness
N-(Hydroxyphosphanyl)phosphonamidous acid is unique due to its dual functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex chemical structures.
Propriétés
| 83045-14-1 | |
Formule moléculaire |
H5NO2P2 |
Poids moléculaire |
112.993 g/mol |
Nom IUPAC |
N-hydroxyphosphanylphosphonamidous acid |
InChI |
InChI=1S/H5NO2P2/c2-4-1-5-3/h1-5H |
Clé InChI |
NIDWJXNETGUWBL-UHFFFAOYSA-N |
SMILES canonique |
N(PO)PO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















